Ethyl 4-[({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetyl)amino]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetyl)amino]piperidine-1-carboxylate is a complex organic compound that features a thiazole ring, a piperidine ring, and a trifluoromethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetyl)amino]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Trifluoromethoxyphenyl Group:
Acetylation: The thiazole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Formation of the Piperidine Ring: The piperidine ring is introduced through a cyclization reaction involving the appropriate amine and carboxylic acid derivatives.
Esterification: Finally, the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst yields the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetyl)amino]piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Biological Research: It is used in studies to understand its mechanism of action and interactions with biological targets.
Pharmaceuticals: The compound is explored for its potential use in the development of new therapeutic agents.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of Ethyl 4-[({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The thiazole ring and trifluoromethoxyphenyl group are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate
- Ethyl 2-(2-(2-(5-(1-(4-chlorophenoxy)-ethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamido)thiazol-4-yl)acetate
Uniqueness
Ethyl 4-[({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetyl)amino]piperidine-1-carboxylate is unique due to the presence of the trifluoromethoxy group, which can enhance its biological activity and stability. The combination of the thiazole and piperidine rings also contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H22F3N3O4S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl]acetyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H22F3N3O4S/c1-2-29-19(28)26-9-7-14(8-10-26)25-17(27)11-16-12-24-18(31-16)13-3-5-15(6-4-13)30-20(21,22)23/h3-6,12,14H,2,7-11H2,1H3,(H,25,27) |
InChI Key |
IQWPZQSJOGPRSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CC2=CN=C(S2)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.